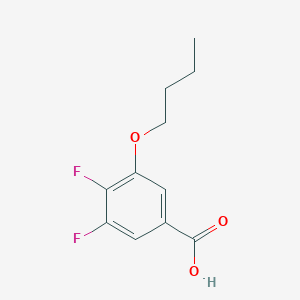

3-n-Butoxy-4,5-difluorobenzoic acid

Description

3-n-Butoxy-4,5-difluorobenzoic acid (CAS: 1443346-59-5) is a fluorinated benzoic acid derivative featuring a butoxy (-O-C₄H₉) substituent at position 3 and fluorine atoms at positions 4 and 5. Its molecular formula is C₁₁H₁₂F₂O₃, with a molecular weight of 232.21 g/mol. The compound is characterized by its ether-linked butoxy group, which enhances lipophilicity compared to halogen-substituted analogs.

Properties

IUPAC Name |

3-butoxy-4,5-difluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F2O3/c1-2-3-4-16-9-6-7(11(14)15)5-8(12)10(9)13/h5-6H,2-4H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNMTIYLMPHUED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C(=CC(=C1)C(=O)O)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-n-Butoxy-4,5-difluorobenzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 4,5-difluorobenzoic acid.

Butoxylation: The 4,5-difluorobenzoic acid undergoes a nucleophilic substitution reaction with n-butyl alcohol in the presence of a suitable catalyst, such as sulfuric acid or a Lewis acid, to introduce the butoxy group at the 3-position.

Purification: The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reactant concentrations can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-n-Butoxy-4,5-difluorobenzoic acid can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly employed.

Reduction: Lithium aluminum hydride or borane complexes are typical reducing agents.

Major Products

Substitution: Products depend on the nucleophile used, such as methoxy or tert-butoxy derivatives.

Esterification: Formation of esters like methyl 3-n-butoxy-4,5-difluorobenzoate.

Reduction: Formation of 3-n-butoxy-4,5-difluorobenzyl alcohol.

Scientific Research Applications

3-n-Butoxy-4,5-difluorobenzoic acid has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a building block in the design of biologically active compounds.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-n-Butoxy-4,5-difluorobenzoic acid depends on its specific application. In general, the presence of fluorine atoms can enhance the compound’s stability and alter its reactivity. The butoxy group can influence the compound’s solubility and interaction with other molecules. The molecular targets and pathways involved vary based on the compound’s use in chemical reactions or biological systems.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-n-Butoxy-4,5-difluorobenzoic acid with structurally related fluorinated benzoic acid derivatives, focusing on substituents, physical properties, applications, and availability:

Key Observations:

Substituent Effects on Reactivity and Applications: Halogen vs. Ether Groups: Bromo- and chloro-substituted derivatives (e.g., 2-Bromo-, 3-Chloro-) are widely used in pharmaceutical intermediates due to their enhanced electrophilicity, enabling cross-coupling reactions for API synthesis . Fluorine Positioning: Fluorine atoms at positions 4 and 5 are conserved across most analogs, contributing to metabolic stability and bioavailability in drug candidates .

Physical Properties: The melting point of 2-Chloro-4,5-difluorobenzoic acid (103–106°C) is notably lower than typical halogenated benzoic acids, possibly due to reduced crystal lattice stability from fluorine’s electronegativity .

Market and Synthesis: 3-Bromo-4,5-difluorobenzoic acid is actively marketed, with production data forecasted through 2025 . 2-Amino-3,5-difluorobenzoic acid is utilized in pharmacological research, highlighting the role of amino groups in modulating biological activity .

Discontinuation of this compound: Limited evidence suggests challenges in synthesis scalability or stability, as fluorinated ethers can be prone to hydrolysis under acidic/basic conditions. This contrasts with halogenated analogs, which exhibit robust stability in industrial processes .

Biological Activity

3-n-Butoxy-4,5-difluorobenzoic acid is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The presence of fluorine atoms in its structure enhances its chemical stability and alters its interaction with biological targets, making it a candidate for various therapeutic applications.

This compound is characterized by the following chemical structure:

- Molecular Formula : C12H13F2O3

- Molecular Weight : 256.23 g/mol

The compound can undergo various chemical reactions, including:

- Substitution Reactions : Fluorine atoms can be substituted with other nucleophiles.

- Esterification : The carboxylic acid group can react with alcohols to form esters.

- Reduction : The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The fluorine atoms enhance the compound's lipophilicity, which may facilitate its penetration through cell membranes. The butoxy group also plays a significant role in modulating solubility and bioavailability.

Research Findings

Recent studies have investigated the potential therapeutic applications of this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains. In vitro tests showed significant inhibition of growth for pathogens such as Staphylococcus aureus and Escherichia coli.

- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. In animal models, it demonstrated a reduction in inflammatory markers, suggesting potential use in treating inflammatory diseases.

- Antitumor Activity : Preliminary studies have indicated that this compound may possess antitumor activity. Cell line assays showed that the compound inhibited proliferation in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), indicating its potential as a chemotherapeutic agent.

Case Studies

Several case studies have highlighted the biological effects of this compound:

- Case Study 1 : A study involving the treatment of E. coli infections in mice showed that administration of the compound led to a significant decrease in bacterial load compared to controls.

- Case Study 2 : In a model of rheumatoid arthritis, treatment with this compound resulted in reduced joint swelling and lower levels of pro-inflammatory cytokines.

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-n-Butoxybenzoic Acid | Lacks fluorine atoms | Limited antimicrobial activity |

| 4,5-Difluorobenzoic Acid | Contains two fluorine atoms | Moderate anti-inflammatory effects |

| 3-n-Butoxy-4-fluorobenzoic Acid | Contains one fluorine atom | Weaker antitumor activity compared to target |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.